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Cat. No.: B12097498 Get Quote

Introduction

Oregonin, a prominent diarylheptanoid found in various species of the Alnus (alder) genus, has

garnered significant interest within the scientific community due to its diverse biological

activities, including anti-inflammatory and antioxidant properties. The structural elucidation and

characterization of oregonin are fundamentally reliant on a suite of spectroscopic techniques,

namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and

Mass Spectrometry (MS). This technical guide provides a comprehensive overview of the

spectroscopic data of oregonin, detailed experimental protocols for data acquisition, and an

interpretation of the spectral features that confirm its molecular structure. This document is

intended for researchers, scientists, and professionals in the field of natural product chemistry

and drug development.

Chemical Structure of Oregonin
Oregonin is chemically defined as (5S)-1,7-bis(3,4-dihydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-

trihydroxyoxan-2-yl]oxyheptan-3-one. Its structure is characterized by two catechol rings linked

by a seven-carbon chain, with a ketone functional group and a xylose sugar moiety.

Molecular Formula: C₂₄H₃₀O₁₀

Molecular Weight: 478.5 g/mol
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The following sections present the key spectroscopic data for oregonin, summarized in tabular

format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen

framework of organic molecules. For oregonin, both ¹H and ¹³C NMR data are crucial for

assigning the positions of protons and carbons within the complex structure.

Table 1: ¹H NMR Spectroscopic Data for Oregonin (400 MHz, CDCl₃)

Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

6.75 - 6.50 m - Aromatic Protons

4.25 d 7.5
Anomeric Proton

(Xylose)

3.80 - 3.10 m -
Xylose & Heptane

Chain Protons

2.80 - 2.50 m -
Heptane Chain

Protons

Table 2: ¹³C NMR Spectroscopic Data for Oregonin (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment

211.0 C=O (Ketone)

145.0 - 143.0 Aromatic C-O

133.0 Aromatic C-C

121.0 - 115.0 Aromatic C-H

104.0 Anomeric Carbon (Xylose)

78.0 - 65.0 Xylose & Heptane C-O Carbons

50.0 - 30.0 Heptane Chain Carbons

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for Oregonin

Wavenumber (cm⁻¹) Intensity Assignment

3400 (broad) Strong
O-H Stretch (Phenolic &

Alcoholic)

2930 Medium C-H Stretch (Aliphatic)

1710 Strong C=O Stretch (Ketone)

1605, 1515 Strong C=C Stretch (Aromatic)

1270, 1115 Strong C-O Stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

molecule. High-resolution mass spectrometry (HRMS) provides a highly accurate mass

measurement.
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Table 4: Mass Spectrometry Data for Oregonin

Ionization Mode
Mass-to-Charge Ratio
(m/z)

Assignment

ESI-MS 477.1715 [M-H]⁻

Experimental Protocols
The following are detailed methodologies for the key experiments cited in the spectroscopic

analysis of oregonin.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of pure oregonin (typically 5-10 mg) is dissolved in

approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or methanol-d₄

(CD₃OD), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as

an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz

spectrometer. Standard acquisition parameters include a spectral width of 12-16 ppm, an

acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a

moderately concentrated sample.

¹³C NMR Spectroscopy: ¹³C NMR spectra are acquired on the same instrument, typically at a

frequency of 100 MHz or 125 MHz. A standard proton-decoupled single-pulse experiment is

used. Typical parameters include a spectral width of 0-220 ppm, an acquisition time of 1-2

seconds, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (128 to

several thousand) compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
IR spectra are commonly obtained using a Fourier Transform Infrared (FT-IR) spectrometer.

The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a

small amount of the compound in a volatile solvent and allowing the solvent to evaporate.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12097498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


KBr powder and pressing it into a transparent disk. The spectrum is typically recorded over a

range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
High-resolution mass spectra are typically acquired using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The purified oregonin

sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration

(e.g., 1-10 µg/mL) and introduced into the mass spectrometer via direct infusion or after

separation by liquid chromatography (LC). The instrument is calibrated using a known standard

to ensure high mass accuracy. Data is typically acquired in both positive and negative ion

modes to observe different adducts and fragmentation patterns.

Data Interpretation and Structural Elucidation
The combined analysis of the spectroscopic data allows for the unambiguous determination of

the structure of oregonin.

From the IR spectrum, the broad absorption around 3400 cm⁻¹ indicates the presence of

hydroxyl groups (both phenolic and alcoholic). The strong peak at 1710 cm⁻¹ is characteristic

of a ketone carbonyl group. The absorptions in the 1605-1515 cm⁻¹ region are indicative of

aromatic ring C=C stretching.

The Mass Spectrum provides the molecular weight of the compound. The high-resolution

ESI-MS data showing an [M-H]⁻ ion at m/z 477.1715 is consistent with the molecular formula

C₂₄H₃₀O₁₀.

The ¹³C NMR spectrum confirms the presence of 24 carbon atoms. The signal at 211.0 ppm

is characteristic of a ketone carbonyl carbon. The signals in the aromatic region (115-145

ppm) and the anomeric carbon signal around 104.0 ppm, along with the other signals in the

aliphatic and sugar region, are all consistent with the proposed structure.

The ¹H NMR spectrum provides detailed information about the connectivity of the protons.

The complex multiplets in the aromatic region are characteristic of the substituted benzene

rings. The doublet at 4.25 ppm is a key signal for the anomeric proton of the xylose unit, and

its coupling constant provides information about the stereochemistry of the glycosidic bond.

The various multiplets in the upfield region correspond to the protons of the heptane chain
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and the sugar ring, and their detailed analysis (including 2D NMR techniques like COSY and

HMBC, not detailed here) allows for the complete assignment of the proton and carbon

skeletons.

Biological Activity and Signaling Pathway
Diarylheptanoids, including oregonin, have been reported to possess a range of biological

activities, with anti-inflammatory and antioxidant effects being the most prominent.[1] The anti-

inflammatory effects are often associated with the modulation of key signaling pathways

involved in the inflammatory response. One such critical pathway is the Nuclear Factor-kappa

B (NF-κB) signaling pathway.
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Caption: Proposed mechanism of the anti-inflammatory action of Oregonin via inhibition of the

NF-κB signaling pathway.

The diagram illustrates that inflammatory stimuli activate the IKK complex, which then

phosphorylates IκBα. This phosphorylation leads to the degradation of IκBα and the release of

the NF-κB dimer (p65/p50). The active NF-κB then translocates to the nucleus, where it binds

to DNA and promotes the transcription of pro-inflammatory genes. Oregonin is hypothesized to

exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby

preventing the downstream activation of NF-κB.

Conclusion
The spectroscopic analysis of oregonin, integrating data from NMR, IR, and MS, provides a

robust and detailed characterization of its molecular structure. The methodologies outlined in

this guide represent standard practices in the field of natural product chemistry and are

essential for the identification and verification of such compounds. The understanding of its

structure is the first step towards exploring its full therapeutic potential, including its modulatory

effects on key cellular signaling pathways like NF-κB. This comprehensive spectroscopic and

biological profile of oregonin serves as a valuable resource for researchers in drug discovery

and development.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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